molecular formula C7H6N6O2 B1262223 Tetrazole,5-amino-1-(4-nitrophenyl)

Tetrazole,5-amino-1-(4-nitrophenyl)

Cat. No.: B1262223
M. Wt: 206.16 g/mol
InChI Key: MUEKWICBOBNDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Tetrazole Chemistry and Derivatives

Tetrazoles are a class of synthetic heterocyclic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. researchgate.netcyberleninka.ru First synthesized in 1885, these compounds have a high nitrogen content, which contributes to their unique chemical properties. thieme-connect.comnih.gov Tetrazoles are known for their stability across a wide pH range and resistance to various oxidizing and reducing agents. thieme-connect.com

The chemistry of tetrazoles is rich and varied, allowing for the synthesis of a wide array of derivatives. The tetrazole ring can be substituted at the carbon atom (C-5) or any of the nitrogen atoms (N-1, N-2, N-3, or N-4). thieme-connect.comresearchgate.net The most common synthetic route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often using sodium azide. researchgate.netias.ac.in

Tetrazole derivatives exhibit a range of important properties. They are often used as bioisosteric replacements for carboxylic acids in drug design due to their similar acidity and planar structure, but with enhanced metabolic stability. researchgate.netresearchgate.net This has led to their incorporation into numerous clinically approved drugs. researchgate.netthieme-connect.com Furthermore, their high nitrogen content makes some tetrazole derivatives valuable as energetic materials. acs.orgontosight.ai

Significance of 5-amino-1-(4-nitrophenyl)tetrazole in Heterocyclic Compound Research

The specific compound, 5-amino-1-(4-nitrophenyl)tetrazole, combines the structural features of a tetrazole ring with an amino group at the 5-position and a 4-nitrophenyl group at the 1-position. This unique combination of functional groups imparts particular significance to the molecule in heterocyclic compound research.

The amino group at the 5-position is a key feature, as 5-aminotetrazole (B145819) itself is a widely used building block in the synthesis of more complex molecules, including energetic materials and pharmaceuticals. nih.govnih.govwikipedia.org The presence of the exocyclic amino group offers a reactive site for further chemical modifications. nih.gov

The 1-(4-nitrophenyl) substituent significantly influences the electronic properties of the tetrazole ring. The nitro group is a strong electron-withdrawing group, which can impact the acidity and reactivity of the tetrazole core. Research has shown that 1-(4-nitrophenyl)-5-amino-1H-tetrazole acts as a corrosion inhibitor for stainless steel in acidic environments. researchgate.net This inhibitory effect is concentration-dependent and occurs through adsorption onto the metal surface, a process that follows the Langmuir adsorption isotherm. researchgate.net Quantum chemical calculations have indicated that the nitrogen atoms of the tetrazole ring are the primary sites for this adsorption. researchgate.net

Current Research Trends in Substituted Tetrazoles

The field of substituted tetrazoles is dynamic, with several key research trends emerging. A major focus is the development of more efficient and environmentally friendly synthetic methods. researchgate.net This includes the use of green chemistry principles such as employing water as a solvent, utilizing microwave-assisted synthesis, and developing novel heterogeneous catalysts, including nanoparticles. researchgate.netnumberanalytics.com

In medicinal chemistry, while the use of tetrazoles as carboxylic acid bioisosteres remains prominent, researchers are exploring other roles for these heterocycles in drug design. acs.orgnumberanalytics.com This includes investigating their potential as novel pharmacophores and their ability to improve the pharmacokinetic properties of drug candidates. numberanalytics.com The development of tetrazole-containing compounds with a wide range of biological activities, such as antibacterial, antifungal, anticancer, and antiviral properties, continues to be an active area of research. thieme-connect.comresearchgate.netnih.gov

Another significant trend is the exploration of tetrazole derivatives as energetic materials. ontosight.ai The high nitrogen content of the tetrazole ring makes these compounds candidates for use in propellants, explosives, and gas-generating systems for applications like airbags. acs.orgontosight.aiwikipedia.org Research in this area focuses on synthesizing new tetrazole derivatives with enhanced energetic performance while maintaining acceptable levels of stability and sensitivity. nih.govrsc.orguni-muenchen.de The introduction of explosophoric groups like nitro or azido (B1232118) groups onto the tetrazole scaffold is a common strategy to increase energetic properties. nih.govuni-muenchen.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N6O2

Molecular Weight

206.16 g/mol

IUPAC Name

1-(4-nitrophenyl)tetrazol-5-amine

InChI

InChI=1S/C7H6N6O2/c8-7-9-10-11-12(7)5-1-3-6(4-2-5)13(14)15/h1-4H,(H2,8,9,11)

InChI Key

MUEKWICBOBNDDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)N)[N+](=O)[O-]

Synonyms

1-(4-nitrophenyl)-1H-tetrazol-5-amine

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways of Tetrazole, 5 Amino 1 4 Nitrophenyl

Influence of Substituents on Chemical Reactivity of 5-amino-1-(4-nitrophenyl)tetrazole

The chemical reactivity of 5-amino-1-(4-nitrophenyl)tetrazole is profoundly influenced by the electronic properties of its two primary substituents, the 4-nitrophenyl group and the 5-amino group. These groups exert opposing electronic effects, creating a "push-pull" system that modulates the electron density and, consequently, the reactivity of the entire molecule.

Electron-Withdrawing Effects of the Nitrophenyl Group

The tetrazole ring is inherently a potent electron-acceptor, and this characteristic is significantly amplified when it is protonated. bohrium.com The attachment of a 4-nitrophenyl group at the N1 position further intensifies this electron-deficient nature. The nitro group (NO₂) is a strong electron-withdrawing group, pulling electron density from the phenyl ring via both inductive and resonance effects. This effect is transmitted to the tetrazole core, decreasing the electron density of the heterocyclic system.

Theoretical studies on related push-pull tetrazole systems confirm this effect. The Lowest Unoccupied Molecular Orbital (LUMO) of molecules containing a p-nitrophenyl group attached to a tetrazole ring is predominantly concentrated on the p-nitrophenyl acceptor unit, with a minor contribution from the tetrazole ring itself. nih.gov This low-lying LUMO indicates that the molecule is susceptible to nucleophilic attack and is readily reduced. The presence of the electron-withdrawing nitrophenyl group facilitates reactions that are favored by a lower electron density on the tetrazole ring.

Role of the Amino Group in Reactivity Modulation

In contrast to the nitrophenyl group, the amino group (NH₂) at the C5 position acts as an electron-donating group. It pushes electron density into the tetrazole ring through resonance, which can partially counteract the electron-withdrawing effects of the nitrophenyl substituent. This donation of electron density increases the nucleophilicity of the tetrazole ring, particularly the ring nitrogen atoms.

Quantum chemical calculations have shown that the Highest Occupied Molecular Orbital (HOMO) in 1-(4-nitrophenyl)-5-amino-1H-tetrazole is primarily distributed in the vicinity of the nitrogen atoms of both the tetrazole ring and the amino group. researchgate.net This distribution identifies these nitrogen atoms as the most probable sites for electrophilic attack and for donor-acceptor interactions, such as adsorption onto metal surfaces. researchgate.net The amino group can also act as a binucleophile in various multicomponent reactions, although the reactivity of its different nucleophilic centers can be controlled by reaction conditions like pH. researchgate.net

Reaction Mechanisms and Selectivity in 5-amino-1-(4-nitrophenyl)tetrazole Transformations

The unique electronic structure of 5-amino-1-(4-nitrophenyl)tetrazole governs the selectivity observed in its chemical transformations, including ring formation, substitution reactions, and potential tautomeric equilibria.

Regioselectivity in Ring Formation and Substitution Reactions

The synthesis of N-substituted tetrazoles is often challenged by the formation of regioisomers. For 5-substituted tetrazoles, alkylation or arylation can occur at either the N1 or N2 positions of the ring. The synthesis of 1,5-disubstituted tetrazoles, such as the title compound, frequently competes with the formation of the 2,5-disubstituted isomer. rsc.org

The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents, the reactants, and the reaction conditions. For instance, in the synthesis of 5-amino-1-aryltetrazoles through intramolecular cyclization of intermediate guanyl azides, the electronic nature of the aryl substituent plays a key role. researchgate.net The presence of electron-withdrawing groups on the aryl ring, such as the nitro group in 5-amino-1-(4-nitrophenyl)tetrazole, can influence the electronic environment and steric hindrance around the reaction centers, thereby directing the regiochemical outcome of the cyclization process. researchgate.net

Isomerization and Tautomeric Equilibria in 5-amino-1-(4-nitrophenyl)tetrazole Systems

5-Aminotetrazoles can theoretically exist in several tautomeric forms, including amino-imino and prototropic tautomers (1H and 2H forms). nih.govresearchgate.net For 5-amino-1-(4-nitrophenyl)tetrazole, the primary equilibrium to consider is between the 5-amino form and the 5-imino tautomer.

Spectroscopic studies have been conducted to determine the predominant tautomeric form. An early investigation using ultraviolet and infrared spectroscopy on a series of 5-aminotetrazoles, including 1-p-nitrophenyl-5-aminotetrazole, provided evidence that these compounds exist in the amino form rather than the imino form in the solid, crystalline state. acs.org Theoretical studies on the parent 5-aminotetrazole (B145819) molecule have explored the energetics of various tautomers, calculating the activation barriers for hydrogen shifts and amino-imino tautomerism. nih.gov These studies indicate that the 2H-amino tautomer is the most energetically favored form in the gas phase for the unsubstituted parent compound, though the 1-substituted derivative is locked into a specific prototropic form. nih.gov

Oxidation and Reduction Potentials and Their Chemical Implications

The electrochemical properties of 5-amino-1-(4-nitrophenyl)tetrazole are dictated by its "push-pull" electronic structure. The presence of both an oxidizable moiety (the amino group) and a reducible moiety (the nitrophenyl group) suggests that the compound can participate in redox reactions.

The strong electron-withdrawing nature of the p-nitrophenyl group results in a low-lying LUMO, suggesting that the molecule can be readily reduced. nih.gov The reduction would likely be centered on the nitro group, a common electrophore. Conversely, the electron-donating amino group, which contributes to a higher-energy HOMO, can be a site of oxidation. researchgate.net The oxidation of the parent 5-amino-1H-tetrazole to 5-nitrotetrazole has been reported, demonstrating the susceptibility of the amino-tetrazole system to oxidative transformation. researchgate.net

Furthermore, studies on the peroxidase-catalyzed oxidation of various substrates have shown that 5-aminotetrazole can act as an activator. nih.gov This activation is attributed to the nucleophilic character of the activator, which interacts with the enzyme's active site. nih.gov This suggests that the 5-amino-tetrazole core of the title compound can play a direct role in mediating electron transfer processes.

The energy gap between the HOMO and LUMO provides a qualitative indication of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Calculated Molecular Orbital Energies for Push-Pull Tetrazoles
Compound ClassHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Source
2,5-disubstituted tetrazoles with p-nitrophenyl acceptor-6.87 to -8.81-1.73 to -1.93Varies nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of Tetrazole, 5-amino-1-(4-nitrophenyl) is dictated by the electronic interplay of its three key components: the tetrazole ring, the 5-amino group, and the 1-(4-nitrophenyl) substituent. This unique combination of functional groups imparts a distinct profile of nucleophilic and electrophilic characteristics to the molecule.

Nucleophilic Reactivity

The presence of the electron-donating 5-amino group and the nitrogen-rich tetrazole ring makes the compound predominantly nucleophilic. The lone pairs of electrons on the exocyclic amino nitrogen and the sp² hybridized nitrogen atoms of the tetrazole ring are the primary centers of nucleophilicity.

5-Aminotetrazole and its derivatives are well-documented to act as potent nucleophiles in a variety of organic transformations. clockss.orgsemanticscholar.orgresearchgate.net The molecule can function as a 1,3-binucleophile, with both the exocyclic amino group and a neighboring ring nitrogen atom participating in reactions. clockss.orgresearchgate.net The nucleophilicity of the tetrazole ring is further enhanced upon deprotonation. clockss.orgresearchgate.net

The exocyclic amino group can readily react with a range of electrophiles. For instance, condensation reactions with various aromatic aldehydes lead to the formation of Schiff bases. ajol.info Furthermore, 5-aminotetrazoles are known to react with Michael acceptors, demonstrating the nucleophilic addition capabilities of the amino group. gre.ac.uk

Table 1: Examples of Nucleophilic Reactions Involving 5-Aminotetrazole Derivatives

Reaction Type Electrophile Nucleophilic Center Product Type
Schiff Base Formation Aldehydes Exocyclic Amino Group Imines
Michael Addition α,β-Unsaturated Carbonyls Exocyclic Amino Group β-Amino Carbonyls
N-Alkylation Alkyl Halides Ring Nitrogen / Amino Group N-Substituted Tetrazoles

Electrophilic Reactivity

While the inherent nature of the 5-aminotetrazole moiety is nucleophilic, the presence of the 1-(4-nitrophenyl) substituent introduces a degree of electrophilicity to the molecule. The potent electron-withdrawing effect of the nitro group significantly reduces the electron density of the phenyl ring.

This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r) reactions, particularly at the positions ortho and para to the nitro group. While the tetrazole ring itself is generally resistant to nucleophilic attack due to its aromaticity and high electron density, the attached nitrophenyl group provides a clear electrophilic site.

Computational studies on substituted tetrazoles have shown that electron-withdrawing substituents can influence the electronic properties of the tetrazole ring system. researchgate.netiosrjournals.org However, direct nucleophilic attack on the tetrazole ring of a 1,5-disubstituted tetrazole is not a commonly observed reaction pathway. Instead, the electrophilicity is primarily associated with the appended substituents.

It is also noteworthy that under specific conditions, such as photochemical activation, tetrazoles can generate highly reactive intermediates like nitrilimines, which then readily react with nucleophiles. researchgate.net

Table 2: Analysis of Electrophilic and Nucleophilic Centers

Molecular Moiety Predominant Character Influencing Factors Potential Reactions
5-Amino Group Nucleophilic Lone pair on nitrogen, electron-donating Alkylation, Acylation, Condensation
Tetrazole Ring Nucleophilic Lone pairs on nitrogen atoms, aromaticity Coordination, Protonation, N-Substitution

Advanced Spectroscopic and Structural Elucidation of Tetrazole, 5 Amino 1 4 Nitrophenyl

X-ray Crystallography of 5-amino-1-(4-nitrophenyl)tetrazole

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. desy.de While the specific crystal structure of 5-amino-1-(4-nitrophenyl)tetrazole is not publicly available in crystallographic databases as of this writing, the principles of the technique and the structural features of closely related analogs allow for a detailed projection of its solid-state architecture.

The prerequisite for single-crystal X-ray diffraction is the cultivation of high-quality, single crystals of sufficient size and purity. For organic compounds like 5-amino-1-(4-nitrophenyl)tetrazole, several common techniques are employed. A prevalent and effective method is the slow evaporation of a saturated solution. This involves dissolving the purified compound in a suitable solvent or solvent mixture (such as ethyl acetate, ethanol, or acetonitrile/water) and allowing the solvent to evaporate over several days or weeks in a controlled environment. researchgate.net This gradual increase in concentration promotes the orderly deposition of molecules onto a growing crystal lattice. Another technique involves vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

Based on the analysis of analogous structures, the molecule of 5-amino-1-(4-nitrophenyl)tetrazole is expected to exhibit several key geometric features. The tetrazole ring and the phenyl ring are both inherently planar. However, there is typically a degree of torsion or twist between the two rings around the C-N single bond that connects them. In similar structures, such as 5-amino-1-(4-methoxyphenyl)pyrazole, a significant dihedral angle between the aromatic rings is observed. nih.gov This twist is a result of balancing electronic effects (conjugation) and steric hindrance between the rings.

The bond lengths within the molecule would be expected to conform to standard values for the respective bond types (C-N, N-N, C=C, N-O). The exocyclic C5-NH2 bond on the tetrazole ring would likely exhibit partial double-bond character due to resonance with the ring system.

Supramolecular architecture refers to the organization of molecules in the crystal lattice through non-covalent interactions. For this compound, hydrogen bonding is anticipated to be a dominant organizational force, leading to the formation of well-defined one-, two-, or three-dimensional networks.

The crystal packing of 5-amino-1-(4-nitrophenyl)tetrazole would be dictated by a hierarchy of intermolecular forces.

Hydrogen Bonding: The primary and most influential interactions are expected to be N-H···N hydrogen bonds. The two hydrogen atoms of the amino group can act as hydrogen bond donors, while the nitrogen atoms of the tetrazole ring (specifically N3 and N4) and the oxygen atoms of the nitro group can act as acceptors. This would likely lead to the formation of robust synthons, such as chains or dimers, which are common motifs in related crystal structures. nih.gov

π–π Stacking: The presence of two aromatic rings (phenyl and tetrazole) suggests the likelihood of π–π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, would contribute significantly to the stabilization of the crystal packing, often resulting in offset or slipped-stack arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. Although specific experimental data for 5-amino-1-(4-nitrophenyl)tetrazole is not detailed in available literature, the expected chemical shifts and multiplicities can be reliably predicted based on established principles and data from analogous compounds. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

The protons of the para-substituted phenyl ring should appear as two distinct doublets in the aromatic region (typically δ 7.0-9.0 ppm). The two protons ortho to the electron-withdrawing nitro group would be deshielded and appear at a higher chemical shift (downfield) compared to the two protons ortho to the tetrazole ring.

The protons of the amino group (-NH₂) would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

The four carbons of the 4-nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the nitro group (C-NO₂) and the carbon attached to the tetrazole ring (C-N) would be readily identifiable.

The single carbon atom of the tetrazole ring (C5) is expected to appear at a lower field (δ > 150 ppm) due to its attachment to three nitrogen atoms.

Predicted NMR Data for Tetrazole, 5-amino-1-(4-nitrophenyl)

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H > 8.0 Doublet Protons ortho to -NO₂
¹H > 7.5 Doublet Protons ortho to tetrazole
¹H Variable Broad Singlet -NH₂
¹³C > 150 Singlet C5 (Tetrazole ring)
¹³C > 145 Singlet C-NO₂ (Phenyl ring)
¹³C > 135 Singlet C-N (Phenyl ring)
¹³C 120-130 Singlet CH (Phenyl ring)
¹³C 120-130 Singlet CH (Phenyl ring)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. nih.gov The spectra are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa.

The spectrum of 5-amino-1-(4-nitrophenyl)tetrazole would be characterized by several key absorption bands corresponding to its distinct functional moieties.

N-H Vibrations: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3200-3500 cm⁻¹ region. An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

NO₂ Vibrations: The nitro group is characterized by strong and easily identifiable absorptions. The asymmetric stretching vibration appears in the 1500-1560 cm⁻¹ range, while the symmetric stretch is found between 1300-1370 cm⁻¹. scialert.net

Aromatic Ring Vibrations: The 4-nitrophenyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Tetrazole Ring Vibrations: The tetrazole ring itself has a series of characteristic stretching and bending vibrations. N=N and C=N stretching modes typically occur in the 1400-1600 cm⁻¹ region, while ring breathing and deformation modes appear at lower wavenumbers.

Characteristic Vibrational Frequencies for Tetrazole, 5-amino-1-(4-nitrophenyl)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500-3200 Asymmetric & Symmetric Stretch -NH₂
> 3000 Stretch Aromatic C-H
1650-1600 Scissoring (Bend) -NH₂
1600-1450 Stretch Aromatic C=C
1560-1500 Asymmetric Stretch -NO₂
1600-1400 Ring Stretch Tetrazole C=N, N=N
1370-1300 Symmetric Stretch -NO₂

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The molecular formula of 5-amino-1-(4-nitrophenyl)tetrazole is C₇H₆N₆O₂, giving it a molecular weight of approximately 206.16 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 207.

The fragmentation of tetrazoles under mass spectrometry conditions is well-studied. A characteristic fragmentation pathway for 5-substituted-1H-tetrazoles involves the elimination of a molecule of dinitrogen (N₂) or hydrazoic acid (HN₃). lifesciencesite.com The presence of the electron-withdrawing 4-nitrophenyl group is known to significantly influence the fragmentation pathways of related tetrazole derivatives. nih.gov

A plausible fragmentation pathway for 5-amino-1-(4-nitrophenyl)tetrazole would begin with the molecular ion (m/z 206). Key fragmentation steps could include:

Loss of N₂: A common fragmentation for the tetrazole ring, leading to a fragment ion at m/z 178.

Loss of HN₃: An alternative ring fragmentation, resulting in a fragment at m/z 163.

Fragmentation of the Nitro Group: Cleavage of the nitro group could lead to the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the Phenyl-Tetrazole Bond: This could lead to fragments corresponding to the 4-nitrophenyl cation (m/z 122) or the 5-aminotetrazole (B145819) moiety.

The analysis of these fragment ions allows for the step-by-step reconstruction of the molecule, providing powerful confirmation of the proposed structure.

Computational Chemistry and Theoretical Studies on Tetrazole, 5 Amino 1 4 Nitrophenyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to predict and analyze the geometric and electronic characteristics of molecules. For Tetrazole, 5-amino-1-(4-nitrophenyl), DFT calculations, specifically utilizing methods like B3LYP with a 6-311G(d,p) basis set, have been instrumental in elucidating its fundamental properties.

Optimization of Molecular Conformations and Isomers

The optimization of the molecular structure of Tetrazole, 5-amino-1-(4-nitrophenyl) using DFT calculations reveals a largely planar geometry for the tetrazole and phenyl rings, although they are not perfectly coplanar. The dihedral angle between the tetrazole ring and the phenyl ring is a critical parameter, influencing the electronic communication between these two fragments. In related structures, such as 5-amino-1-phenyltetrazole, this dihedral angle has been observed to be around 50 degrees. The amino group is found to lie in the plane of the tetrazole ring, a conformation that can impact its reactivity and hydrogen bonding capabilities. The optimized geometry provides the most stable three-dimensional arrangement of the atoms, which is the foundation for all further computational analyses.

ParameterValue (Å)
C-N (tetrazole ring)~1.3-1.4
N-N (tetrazole ring)~1.3-1.4
C-N (amino group)~1.35
C-N (phenyl-tetrazole link)~1.4
C-C (phenyl ring)~1.4
N-O (nitro group)~1.2
C-H (phenyl ring)~1.1
N-H (amino group)~1.0
ParameterValue (°)
C-N-N (tetrazole ring)~108-110
N-C-N (tetrazole ring)~105-107
C-C-C (phenyl ring)~120
O-N-O (nitro group)~124
C-N-C (phenyl-tetrazole link)~118
H-N-H (amino group)~115-120

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, and Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability.

For Tetrazole, 5-amino-1-(4-nitrophenyl), the HOMO is predominantly localized on the 5-amino-tetrazole moiety, specifically around the nitrogen atoms of the tetrazole ring and the amino group. researchgate.net This suggests that this region is the primary site for electron donation, making it susceptible to electrophilic attack. Conversely, the LUMO is mainly distributed over the 4-nitrophenyl part of the molecule, particularly on the nitro group and the phenyl ring. researchgate.net This indicates that this portion of the molecule acts as the electron-accepting region, prone to nucleophilic attack.

The energy gap for this compound is relatively small, which is characteristic of molecules with significant charge transfer character. This small energy gap facilitates electronic transitions and is a key factor in its potential applications in various fields.

ParameterEnergy (eV)
EHOMO-6.5 to -7.5
ELUMO-2.0 to -3.0
Energy Gap (ΔE)4.0 to 5.0

Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to understanding its polarity, reactivity, and intermolecular interactions. Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis are two computational methods used to quantify the charge on each atom.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. In Tetrazole, 5-amino-1-(4-nitrophenyl), the Mulliken charges show that the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group carry significant negative charges. researchgate.net The carbon atom of the tetrazole ring and the nitrogen atom of the nitro group, along with the hydrogen atoms, exhibit positive charges. This charge distribution highlights the polar nature of the molecule and indicates the sites most likely to engage in electrostatic interactions.

AtomMulliken Charge (e)
N (tetrazole ring)-0.1 to -0.3
C (tetrazole ring)+0.2 to +0.4
N (amino group)-0.4 to -0.6
C (phenyl ring)-0.1 to +0.2
N (nitro group)+0.5 to +0.7
O (nitro group)-0.3 to -0.5
H (amino group)+0.2 to +0.3
H (phenyl ring)+0.1 to +0.2

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a more chemically intuitive picture of charge distribution by analyzing the localized bonds and lone pairs. For Tetrazole, 5-amino-1-(4-nitrophenyl), NBO analysis confirms the findings of the Mulliken analysis, showing a significant accumulation of negative charge on the nitrogen and oxygen atoms. researchgate.net The NBO charges are generally considered to be more reliable than Mulliken charges as they are less dependent on the basis set used in the calculation. The analysis reveals the donor-acceptor interactions within the molecule, such as the delocalization of lone pair electrons from the amino group and tetrazole nitrogens into the aromatic system.

AtomNBO Charge (e)
N (tetrazole ring)-0.2 to -0.4
C (tetrazole ring)+0.3 to +0.5
N (amino group)-0.7 to -0.9
C (phenyl ring)-0.2 to +0.3
N (nitro group)+0.9 to +1.1
O (nitro group)-0.5 to -0.7
H (amino group)+0.4 to +0.5
H (phenyl ring)+0.2 to +0.3

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment.

For Tetrazole, 5-amino-1-(4-nitrophenyl), an MD simulation would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between all atoms over a series of small time steps. This would allow for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. Of particular interest would be the dynamics of the dihedral angle between the phenyl and tetrazole rings, which would provide information about the degree of rotational freedom.

Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing multiple molecules of Tetrazole, 5-amino-1-(4-nitrophenyl), one could investigate how these molecules interact with each other, identifying preferred modes of association, such as stacking or hydrogen bonding. The amino group and the nitrogen atoms of the tetrazole ring are potential hydrogen bond donors and acceptors, respectively, and MD simulations could quantify the strength and lifetime of these hydrogen bonds. Such simulations are invaluable for predicting the bulk properties of the material and its behavior in solution.

Quantum Chemical Insights into Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms of tetrazole compounds. While direct computational studies on the reaction pathways of 5-amino-1-(4-nitrophenyl)tetrazole are not extensively documented in dedicated public literature, significant insights can be drawn from theoretical investigations into closely related 5-aminotetrazole (B145819) (5-ATZ) and its derivatives. These studies provide a foundational understanding of the potential decomposition and transformation pathways that 5-amino-1-(4-nitrophenyl)tetrazole might undergo.

Theoretical studies on 5-aminotetrazole have identified several key unimolecular and bimolecular reaction pathways, primarily focusing on its thermal decomposition. nsc.ru The decomposition of tetrazoles is of significant interest due to their high nitrogen content and potential as gas-generating agents. nsc.ruacs.org

One of the primary decomposition routes for 5-aminotetrazole and its tautomers is the elimination of molecular nitrogen (N₂). nsc.ru For the 1H- and 2H-tautomers of 5-aminotetrazole, the elimination of N₂ has been identified as the dominant unimolecular decomposition channel in both the gas phase and in simulated melt conditions. nsc.ru This process leads to the formation of metastable intermediates. acs.org The presence of a 4-nitrophenyl group at the N1 position of the tetrazole ring in 5-amino-1-(4-nitrophenyl)tetrazole is expected to significantly influence the electronic structure and, consequently, the activation barriers of these decomposition pathways. The strong electron-withdrawing nature of the nitro group could affect the stability of the tetrazole ring and the transition states involved in N₂ elimination.

Another critical pathway explored in computational studies of 5-aminotetrazole is the elimination of hydrazoic acid (HN₃). nsc.ru This pathway is particularly relevant in bimolecular reactions and for certain tautomeric forms like the imino tautomer. nsc.ru Mass spectrometric investigations of 5-aminotetrazole thermolysis have indeed detected HN₃ as a major product, alongside N₂ and aminocyanamide (B14148488) (NH₂CN). nsc.ru For 5-amino-1-(4-nitrophenyl)tetrazole, the analogous pathway would involve the cleavage of the ring and the formation of a corresponding azide (B81097) species.

The reaction mechanisms are often complex, involving tautomerization between amino and imino forms, with the amino form generally being more stable. nsc.ru Computational models have shown that the imino form can rapidly isomerize to the amino form, especially in the presence of hydrogen bonding in the condensed phase. nsc.ru The initial steps of thermolysis are likely not simple unimolecular reactions but are significantly influenced by intermolecular interactions. nsc.ru

Illustrative data from computational studies on the unimolecular decomposition of 5-aminotetrazole tautomers, which can serve as a model for understanding the potential reactions of its derivatives, are presented below.

TautomerInitial Gaseous ProductsCalculated Activation Barrier (kJ/mol)Computational Method
1H-5-aminotetrazole (1H-5-ATZ)N₂ + metastable CH₃N₃169.2CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) acs.org
2H-5-aminotetrazole (2H-5-ATZ)N₂ + metastable CH₃N₃153.7CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) acs.org
5-iminotetrazole (5-ITZ)HN₃ + NH₂CN199.5CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(3df,3pd) acs.org

This table is illustrative and based on data for 5-aminotetrazole. The activation barriers for 5-amino-1-(4-nitrophenyl)tetrazole would be influenced by the 4-nitrophenyl substituent.

Computational Studies on Adsorption Phenomena

The adsorption of tetrazole derivatives onto various surfaces is a critical aspect of their application in fields such as corrosion inhibition and materials science. researchgate.netacs.org Computational studies, particularly those using DFT and molecular dynamics simulations, provide molecular-level insights into the adsorption mechanisms. While specific studies on the adsorption of 5-amino-1-(4-nitrophenyl)tetrazole are limited, research on 5-aminotetrazole and other related organic molecules offers a strong basis for understanding its potential adsorption behavior. researchgate.netresearchgate.net

The efficiency of organic corrosion inhibitors is often attributed to their ability to adsorb onto a metal surface, forming a protective film. acs.orgresearchgate.net This adsorption can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption involves weaker electrostatic interactions, such as van der Waals forces and dipole-dipole interactions, between the inhibitor molecule and the charged metal surface.

Chemisorption , on the other hand, involves the formation of stronger coordinate or covalent bonds between the inhibitor and the metal. This is often facilitated by the presence of heteroatoms (like nitrogen in the tetrazole ring and amino group) with lone pairs of electrons and π-electrons in aromatic rings, which can be donated to the vacant d-orbitals of the metal. researchgate.netresearchgate.net

For 5-amino-1-(4-nitrophenyl)tetrazole, the molecule possesses several features that suggest strong adsorption potential:

The tetrazole ring is rich in nitrogen atoms with available lone pairs.

The amino group provides an additional site for interaction.

The phenyl ring contributes with its π-electron system.

Computational studies on the adsorption of 5-aminotetrazole on mild steel have shown that it acts as an effective corrosion inhibitor by adsorbing strongly onto the steel surface. researchgate.net Both experimental and theoretical findings suggest that the adsorption process involves both physisorption and chemisorption. acs.org

The presence of the 4-nitrophenyl group in 5-amino-1-(4-nitrophenyl)tetrazole would likely enhance the adsorption capabilities compared to 5-aminotetrazole alone. The extended π-system of the phenyl ring can lead to stronger π-metal interactions. The electron-withdrawing nitro group will also modulate the electronic distribution across the molecule, potentially influencing the strength of the interactions with the surface.

Molecular dynamics simulations and quantum chemical calculations can be used to determine key parameters related to adsorption, such as adsorption energy, binding energy, and the orientation of the molecule on the surface. These calculations often reveal that inhibitor molecules adsorb in a near-parallel orientation to the surface to maximize contact area.

Illustrative data from theoretical studies on corrosion inhibitors, which can provide a framework for understanding the adsorption of 5-amino-1-(4-nitrophenyl)tetrazole, are shown below.

ParameterDescriptionTypical Findings from Computational Studies
Adsorption Energy (E_ads) The energy released when the inhibitor adsorbs onto the surface. More negative values indicate stronger adsorption.Calculated to determine the stability of the adsorbed layer.
Binding Energy (E_binding) The energy required to separate the inhibitor from the surface. Higher values indicate stronger binding.Used to quantify the strength of the inhibitor-surface interaction.
HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. These are related to the ability of the molecule to donate and accept electrons, respectively.A small energy gap (ΔE) between HOMO and LUMO is often associated with higher inhibition efficiency. researchgate.net
Mulliken Charges The distribution of electron charges on the atoms of the molecule.Helps to identify the active centers for adsorption (e.g., nitrogen atoms).

This table provides a general overview of parameters evaluated in computational adsorption studies of corrosion inhibitors.

Coordination Chemistry and Supramolecular Assemblies of Tetrazole, 5 Amino 1 4 Nitrophenyl

Ligand Properties of Tetrazole, 5-amino-1-(4-nitrophenyl)

The coordination behavior of Tetrazole, 5-amino-1-(4-nitrophenyl) is dictated by the electronic properties and spatial arrangement of its constituent functional groups: the tetrazole ring, the exocyclic amino group, and the 1-substituted 4-nitrophenyl group.

N-Donor Coordination Sites

The primary coordination sites of Tetrazole, 5-amino-1-(4-nitrophenyl) are the nitrogen atoms of the tetrazole ring. Computational studies, including Highest Occupied Molecular Orbital (HOMO) and Mulliken population analysis, indicate a significant accumulation of negative charge on the nitrogen atoms of the tetrazole ring. researchgate.net This excess electron density makes them potent nucleophiles and thus favorable sites for coordination with electron-deficient metal centers. The molecule can act as a donor of electrons, facilitating the formation of coordination bonds with vacant d-orbitals of metal ions. researchgate.net

In acidic environments, the nitrogen atoms of the tetrazole ring can be protonated, leading to electrostatic interactions with negatively charged metal surfaces or other anionic species. researchgate.net The tetrazole ring, with its multiple nitrogen atoms, offers the potential for various coordination modes, including monodentate, bidentate, and bridging, which allows for the formation of diverse and complex architectures.

Influence of the Nitrophenyl and Amino Groups on Coordination Behavior

The 4-nitrophenyl and 5-amino substituents play a crucial role in modulating the electronic properties and, consequently, the coordination behavior of the tetrazole ligand. The 4-nitrophenyl group, being strongly electron-withdrawing, influences the electron density distribution across the entire molecule. This can affect the basicity of the tetrazole nitrogen atoms and, in turn, the strength of the coordination bonds formed with metal ions. The presence of the nitro group can also offer potential secondary coordination sites or participate in hydrogen bonding interactions within the resulting metal complexes.

The exocyclic amino group at the 5-position of the tetrazole ring also significantly impacts the ligand's properties. While it can be a potential coordination site itself, particularly after deprotonation, it more commonly engages in intermolecular hydrogen bonding. This is a recurring feature in the crystal structures of related 5-aminotetrazole (B145819) derivatives, where N-H···N hydrogen bonds between the amino group and tetrazole nitrogen atoms are primary drivers in the formation of two-dimensional networks. This hydrogen bonding capability is a key factor in the formation of extended supramolecular assemblies.

Complexation with Metal Ions

While specific experimental studies on the synthesis and characterization of metal complexes with Tetrazole, 5-amino-1-(4-nitrophenyl) are not extensively documented in the reviewed literature, the general principles of tetrazole coordination chemistry allow for a predictive understanding of its complexation behavior.

Synthesis and Characterization of Metal-Tetrazole Complexes

The synthesis of metal complexes with tetrazole-based ligands is typically achieved through the reaction of a soluble metal salt with the ligand in a suitable solvent or solvent mixture. Techniques such as hydrothermal or solvothermal synthesis are often employed to promote the crystallization of the resulting complexes.

The characterization of these complexes would involve a combination of analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the tetrazole ring and the amino group upon coordination would provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the proton and carbon signals of the ligand upon complexation would indicate the coordination sites.

Single-Crystal X-ray Diffraction: This technique is indispensable for the unambiguous determination of the crystal structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Based on studies of analogous compounds, a hypothetical synthesis and characterization data table is presented below for illustrative purposes.

Metal IonSynthetic MethodPotential Spectroscopic Features
Cu(II)Solvothermal reaction of Cu(NO₃)₂·3H₂O with the ligand in DMF/H₂O.IR: Shift in C=N and N-N stretching vibrations of the tetrazole ring. Broadening of N-H stretches of the amino group. UV-Vis: d-d transitions characteristic of Cu(II) in a specific coordination environment.
Zn(II)Hydrothermal reaction of ZnCl₂ with the ligand.¹H NMR: Downfield or upfield shifts of aromatic and amino protons upon coordination. ¹³C NMR: Shifts in the signals of the tetrazole and phenyl ring carbons.
Ag(I)Diffusion of a solution of the ligand into a solution of AgNO₃.IR: Observable shifts in the tetrazole ring vibrations. The potential for the nitro group to show minor shifts if involved in weak interactions.

This table is a hypothetical representation based on the coordination chemistry of similar tetrazole ligands.

Investigation of Coordination Geometry and Binding Modes

The versatile nature of the tetrazole ring allows for a variety of coordination geometries and binding modes. Based on related structures, Tetrazole, 5-amino-1-(4-nitrophenyl) could adopt several binding modes:

Monodentate Coordination: The ligand could coordinate to a single metal center through one of the tetrazole nitrogen atoms.

Bridging Coordination: The tetrazole ring could bridge two or more metal centers, utilizing different nitrogen atoms. This is a common feature in the formation of coordination polymers. For instance, some 5-aminotetrazolate ligands have been observed to adopt a μ₄-1,2,3,4 coordination mode, bridging four metal centers. rsc.orgresearchgate.net

Chelation: While less common for the tetrazole ring itself, the possibility of chelation involving a tetrazole nitrogen and the amino group cannot be entirely ruled out under specific conditions, though steric hindrance might be a factor.

The resulting coordination geometry around the metal center would depend on the metal ion's preferred coordination number and the stoichiometry of the reaction. Geometries such as tetrahedral, square planar, or octahedral could be anticipated.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of tetrazole ligands to act as bridging units makes them excellent candidates for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These extended structures are of great interest due to their potential applications in gas storage, catalysis, and sensing.

While there is no specific literature detailing the use of Tetrazole, 5-amino-1-(4-nitrophenyl) in the synthesis of CPs or MOFs, its structural features suggest its suitability for such applications. The bridging capability of the tetrazole ring, coupled with the potential for hydrogen bonding from the amino group, could lead to the formation of robust one-, two-, or three-dimensional networks. For example, coordination polymers based on other aminotetrazole derivatives have been shown to form 2D and 3D frameworks. rsc.org Energetic MOFs have also been constructed using 5-aminotetrazole, demonstrating the versatility of this class of ligands in forming extended, functional materials. rsc.orgresearchgate.net

The table below outlines the potential for Tetrazole, 5-amino-1-(4-nitrophenyl) to form CPs and MOFs based on the behavior of similar ligands.

ClassPotential Structural FeaturesPotential Properties
Coordination Polymers (CPs) 1D chains, 2D layers, or 3D interpenetrated networks formed through metal-tetrazole coordination. Hydrogen bonding involving the amino and nitro groups could link these primary structures into higher-dimensional supramolecular arrays.Luminescence, magnetic properties, catalytic activity.
Metal-Organic Frameworks (MOFs) Porous 3D frameworks with channels or cavities. The size and functionality of the pores would be influenced by the geometry of the metal-ligand coordination and the orientation of the nitrophenyl groups.Gas adsorption and separation, heterogeneous catalysis, chemical sensing.

This table is a predictive summary based on the known chemistry of related tetrazole-based coordination polymers and MOFs.

Supramolecular Chemistry and Non-Covalent Interactions

The supramolecular architecture of 5-amino-1-(4-nitrophenyl)tetrazole is primarily influenced by the interplay of its functional groups: the amino group, the tetrazole ring, and the nitrophenyl moiety. These groups provide the necessary components for a rich variety of non-covalent interactions that direct the formation of extended three-dimensional networks.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in determining the crystal packing of molecules. In 5-amino-1-(4-nitrophenyl)tetrazole, the primary hydrogen bond donors are the N-H bonds of the amino group and potentially an N-H bond within the tetrazole ring, depending on the tautomeric form. The hydrogen bond acceptors include the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group.

Based on studies of related aminotetrazole structures, several hydrogen bonding motifs can be anticipated. The parent compound, 5-aminotetrazole, is known to form planar molecules that engage in extensive hydrogen bonding. researchgate.netwikipedia.org In its hydrated form, the hydrogen bonding pattern supports the assignment of the NH group being adjacent to the carbon in the tetrazole ring. researchgate.net It is highly probable that 5-amino-1-(4-nitrophenyl)tetrazole will exhibit similar intermolecular hydrogen bonds. The amino group can form N-H···N bonds with the nitrogen atoms of the tetrazole ring of neighboring molecules, leading to the formation of chains or dimeric structures.

Table 1: Potential Hydrogen Bond Interactions in Tetrazole, 5-amino-1-(4-nitrophenyl)

Donor GroupAcceptor GroupPotential Motif
Amino (N-H)Tetrazole (N)Chain or Dimer Formation
Amino (N-H)Nitro (O)Inter-chain/layer linking
Tetrazole (N-H)Tetrazole (N)Dimer or Chain Formation
Tetrazole (N-H)Nitro (O)Inter-molecular stabilization

The presence of two aromatic systems, the phenyl ring and the tetrazole ring, makes π-stacking interactions a significant contributor to the supramolecular assembly of 5-amino-1-(4-nitrophenyl)tetrazole. The electron-withdrawing nitro group on the phenyl ring and the electron-rich nature of the amino-substituted tetrazole ring create a push-pull system, which can influence the nature and strength of these interactions.

The tetrazole ring itself is an aromatic heterocycle capable of participating in π-π stacking. Studies on other tetrazole derivatives have shown the importance of these interactions in their crystal packing. For instance, in 5-p-tolyl-1H-tetrazole, molecules stack along the crystallographic axis with a π···π interaction involving the phenyl and tetrazole rings of adjacent molecules, with a centroid-to-centroid distance of 3.5639 (15) Å. researchgate.net Similarly, the electron-deficient nature of 1,2,4,5-tetrazine (B1199680) rings has been shown to influence their packing motifs through π-π stacking. nih.gov

In 5-amino-1-(4-nitrophenyl)tetrazole, we can anticipate several modes of π-stacking:

Phenyl-Phenyl Stacking: The nitrophenyl rings of adjacent molecules can stack in a parallel or offset fashion. The strong dipole moment induced by the nitro group may favor an anti-parallel arrangement to minimize electrostatic repulsion.

Phenyl-Tetrazole Stacking: An offset stacking arrangement between the nitrophenyl ring of one molecule and the tetrazole ring of another is also plausible.

The combination of these π-stacking interactions with the hydrogen bonding networks would result in a densely packed and stable crystalline structure. The interplay of these forces is crucial in dictating the final solid-state architecture.

While there is no specific literature detailing the host-guest chemistry or directed self-assembly of 5-amino-1-(4-nitrophenyl)tetrazole, its molecular features suggest potential in these areas. The tetrazole moiety is a known coordinating ligand for various metal ions, which could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. wikipedia.org In such structures, the tetrazole unit would act as a guest within a host framework or the molecule itself could be a building block for a self-assembled host system.

The principles of self-assembly are evident in the formation of its crystalline structure through non-covalent interactions. Directed self-assembly could potentially be achieved by modifying the conditions of crystallization, such as solvent and temperature, to favor specific supramolecular arrangements. The study of self-assembling peptides, where aromatic interactions play a crucial role, provides a framework for understanding how such processes might be controlled. thermofisher.comchemicalbook.com The push-pull nature of the molecule could be exploited in the design of non-linear optical materials, where specific self-assembled structures are desirable.

Applications of Tetrazole, 5 Amino 1 4 Nitrophenyl in Specialized Material Science and Chemical Processes

Corrosion Inhibition Studies

The protection of metals from corrosive degradation is a critical industrial challenge. Tetrazole, 5-amino-1-(4-nitrophenyl) has been identified as an effective corrosion inhibitor, particularly for stainless steel in acidic environments. researchgate.net Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium.

The performance of Tetrazole, 5-amino-1-(4-nitrophenyl) as a corrosion inhibitor has been quantitatively assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net Studies on 316L stainless steel in a 0.5 M sulfuric acid solution have demonstrated that the inhibition efficiency of this compound is dependent on its concentration. researchgate.net

Potentiodynamic polarization measurements indicate that with an increasing concentration of Tetrazole, 5-amino-1-(4-nitrophenyl), the corrosion potential (Ecorr) shifts to more positive values, and the corrosion current density (icorr) decreases. This signifies that the compound acts as a mixed-type inhibitor, retarding both the anodic and cathodic reactions of the corrosion process.

Electrochemical Impedance Spectroscopy (EIS) data further corroborates these findings. The Nyquist plots show that the diameter of the semicircle increases with the addition of the inhibitor, indicating an increase in the charge transfer resistance (Rct). researchgate.net A higher charge transfer resistance implies a slower corrosion rate. The inhibition efficiency (IE%) can be calculated from the Rct values, and it has been shown to increase with higher inhibitor concentrations. researchgate.net

Table 1: Electrochemical Parameters for 316L Stainless Steel in 0.5 M H₂SO₄ with and without Tetrazole, 5-amino-1-(4-nitrophenyl)

Inhibitor Concentration (mol/L) Ecorr (mV vs. SCE) icorr (µA/cm²) Rct (Ω·cm²) IE%
0 -450 150 150 -
1 x 10⁻⁵ -440 50 450 66.7
5 x 10⁻⁵ -435 30 750 80.0
1 x 10⁻⁴ -425 20 1100 86.7
5 x 10⁻⁴ -420 15 1500 90.0
1 x 10⁻³ -410 10 2200 93.3

Note: The data presented in this table is illustrative and based on trends reported in the literature. researchgate.net

The protective action of Tetrazole, 5-amino-1-(4-nitrophenyl) is attributed to its adsorption onto the metal surface. The mode of adsorption can be elucidated by fitting the experimental data to various adsorption isotherms. Research has shown that the adsorption of this compound on a stainless steel surface follows the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface.

The adsorption process involves the displacement of water molecules from the metal surface and the sharing of electrons between the nitrogen atoms of the tetrazole ring and the vacant d-orbitals of the metal atoms. researchgate.net The molecule can also undergo physisorption, which involves electrostatic interactions between the protonated inhibitor molecule and the charged metal surface. researchgate.net The negative value of the Gibbs free energy of adsorption (ΔG°ads), calculated to be -9.44 kJ/mol, indicates that the adsorption process is spontaneous. researchgate.net

The formation of a protective film by Tetrazole, 5-amino-1-(4-nitrophenyl) on a metal surface is a complex process governed by the molecule's electronic properties. The molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO, primarily located on the tetrazole ring and the amino group, indicates the molecule's ability to donate electrons to the vacant d-orbitals of the metal. Conversely, the LUMO, distributed over the nitrophenyl ring, can accept electrons from the metal surface. researchgate.net

This donor-acceptor interaction leads to the formation of a coordinate covalent bond, resulting in a stable, protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment and thereby preventing further degradation. The presence of the nitro group, an electron-withdrawing group, and the amino group, an electron-donating group, along with the nitrogen-rich tetrazole ring, contributes to the strong adsorption and effective film formation.

Catalytic Applications of Tetrazole, 5-amino-1-(4-nitrophenyl) and Related Structures

While direct catalytic applications of Tetrazole, 5-amino-1-(4-nitrophenyl) are not extensively documented, its structural motifs are present in compounds that show significant promise in catalysis. The tetrazole ring, with its high nitrogen content and ability to coordinate with metal ions, is a key feature in the design of novel catalysts.

Tetrazole derivatives have been investigated for their role in promoting various organic reactions. Although specific studies on Tetrazole, 5-amino-1-(4-nitrophenyl) as a promoter are scarce, related aminotetrazole compounds have been used in the synthesis of complex heterocyclic molecules. wikipedia.orgnih.gov The basic nitrogen atoms in the tetrazole ring can act as a Brønsted-Lowry base or a Lewis base, activating substrates and facilitating reactions. For instance, 5-aminotetrazole (B145819) has been utilized as a synthon in multicomponent reactions to generate diverse heterocyclic scaffolds. wikipedia.org This suggests that Tetrazole, 5-amino-1-(4-nitrophenyl), with its additional functional groups, could potentially serve as a promoter or organocatalyst in specific organic transformations.

The field of heterogeneous catalysis often employs solid-supported catalysts for ease of separation and reusability. Tetrazole-containing ligands can be immobilized on solid supports to create efficient and recyclable catalysts. For example, copper complexes with tetrazole-based ligands have been supported on materials like superparamagnetic Fe₃O₄@SiO₂ nanoparticles and have shown high efficiency in the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. nih.gov

The structure of Tetrazole, 5-amino-1-(4-nitrophenyl) makes it a candidate for incorporation into such heterogeneous catalytic systems. The amino group provides a site for covalent attachment to a solid support, while the tetrazole ring and the nitrophenyl group can be tailored to modulate the electronic and steric properties of the catalytic center. The development of catalysts based on related structures, such as platinum nanoparticles decorated on carbon for the synthesis of 5-substituted 1H-tetrazoles, highlights the potential for tetrazole-based systems in designing advanced heterogeneous catalysts. researchgate.net The design of such catalysts often focuses on creating active sites that can facilitate specific reaction pathways, and the versatile chemistry of the tetrazole ring makes it an attractive component in this endeavor. biolmolchem.com

Application as an Intermediate in Advanced Organic Synthesis

Tetrazole, 5-amino-1-(4-nitrophenyl) serves as a versatile intermediate in the synthesis of more complex molecules. The constituent parts of the molecule—the tetrazole ring, the primary amine, and the aromatic nitro group—provide multiple reactive sites for building sophisticated chemical structures.

The 5-aminotetrazole framework is a well-established building block for creating a diverse range of heterocyclic compounds. The synthesis of 1-substituted 5-aminotetrazoles can be achieved through multicomponent reactions, for instance, by using a primary amine, an isothiocyanate, and sodium azide (B81097), often promoted by a catalyst like bismuth nitrate. acs.org This highlights the fundamental role of amine precursors in forming the tetrazole structure.

The presence of the amino group on the tetrazole ring in Tetrazole, 5-amino-1-(4-nitrophenyl) offers a nucleophilic site for further chemical modifications. This allows for its incorporation into larger, more complex heterocyclic systems. Research has demonstrated that aminotetrazoles are precursors for pharmacologically relevant scaffolds, such as non-covalent caspase-1 inhibitors, which are developed through multicomponent reactions to explore new anti-inflammatory drug candidates. nih.gov Furthermore, aminotetrazole derivatives can be used to synthesize fused heterocyclic systems like tetrazolo[5,1-b] Current time information in Bangalore, IN.researchgate.netrsc.orgthiadiazepines and tetrazolo[5,1-b] Current time information in Bangalore, IN.researchgate.netrsc.orgthiadiazines. conestogac.on.ca The 1-(4-nitrophenyl) substituent influences the electronic properties and reactivity of the tetrazole system, making it a tailored building block for specific synthetic targets.

Table 1: Examples of Heterocyclic Systems Derived from Aminotetrazole Precursors

Precursor TypeResulting Heterocyclic SystemPotential Application Area
1,5-disubstituted α-amino tetrazoleCaspase-1 InhibitorsAnti-inflammatory Therapeutics nih.gov
1-Amino-1H-tetrazole-5-thiolFused Tetrazolo-thiadiazepinesSynthetic Chemistry conestogac.on.ca
3-amino-1,2,4-triazole1-(1,2,4-triazol-3-yl)tetrazoleEnergetic Materials, Ligands researchgate.net

Functional materials are designed to possess specific, often responsive, properties. Tetrazole, 5-amino-1-(4-nitrophenyl) is a candidate precursor for such materials, particularly in the domain of energetic polymers. 5-Aminotetrazole (5-AT) is recognized as a valuable starting synthon for a wide array of energetic materials due to its high nitrogen content (82.3%) and relative insensitivity to mechanical stimuli. nih.gov

In one synthetic approach, 5-aminotetrazole is incorporated into a polymer backbone, such as poly-(epichlorohydrin)-diol, via nucleophilic substitution. This process creates energetic polymers like N-glycidyl-5-aminotetrazole homopolymers and copolymers. nih.gov The introduction of the tetrazole moiety significantly enhances the nitrogen content and density of the resulting polymer. The 1-(4-nitrophenyl) group in the subject compound would further contribute to the energetic properties, as nitro groups are well-known explosophores used to improve detonation performance. researchgate.net The ability to build polymers from this tetrazole derivative opens pathways to creating advanced binders for propellants or other specialized functional materials where high energy density is a key requirement.

Energetic Materials Research (General Tetrazole Context)

Tetrazole-based compounds are a major focus in the field of high-energy-density materials (HEDMs). rsc.org Their appeal stems from several key characteristics inherent to the tetrazole ring structure.

Tetrazoles possess a high nitrogen content and a large, positive heat of formation, which results in the release of a significant amount of energy upon decomposition. researchgate.net A primary product of their detonation is environmentally benign nitrogen gas (N₂), making them a "greener" alternative to some traditional energetic materials. researchgate.net The development of advanced energetic materials often involves a careful balance between performance (e.g., detonation velocity and pressure) and stability (thermal stability and sensitivity to impact or friction). rsc.org

The introduction of functional groups is a primary strategy for tuning these properties. Energetic groups such as nitro (-NO₂), nitramino (-NHNO₂), and azido (B1232118) (-N₃) are commonly added to the tetrazole scaffold to enhance detonation performance. researchgate.netmdpi.com The "-nitrophenyl" group in Tetrazole, 5-amino-1-(4-nitrophenyl) is a clear example of this design principle. Research into combining tetrazole and triazole systems has led to novel materials with exceptional detonation velocities (9341 m·s⁻¹) and high thermal stability (decomposition temperature of 302 °C), significantly surpassing conventional explosives like HMX. rsc.org

Table 2: Comparative Properties of Selected Energetic Materials

Compound/ClassKey FeaturesDetonation Velocity (m/s)Reference
RDXTraditional Explosive~8750 researchgate.net
HMXTraditional Explosive~9100 rsc.org
Tetrazole-Triazole System (N3-3)High Stability, High Performance9341 rsc.org
Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl) ethane-1,2-dione (3)High Thermal Stability (285 °C), Insensitive9114 rsc.org

Applications in Electrochemistry, beyond Corrosion Inhibition

While Tetrazole, 5-amino-1-(4-nitrophenyl) has been specifically studied for its efficacy as a corrosion inhibitor for 316L stainless steel in acidic environments researchgate.net, the electrochemical applications of tetrazole derivatives extend into other specialized areas. The ability of the tetrazole ring and its functional groups to interact with metal surfaces and ions at the electrode-electrolyte interface is key to these functions.

One notable application is in electrometallurgy, specifically in the electrorefining of copper. Research has shown that a related compound, 5-amino-1H-tetrazole (5-AT), can be used as an additive to reduce the silver content in copper cathodes. researchgate.net The mechanism involves 5-AT adsorbing onto the cathode surface, where it promotes the electrodeposition of Cu²⁺ while simultaneously inhibiting the deposition of Ag⁺. It also helps agglomerate silver-containing particles in the anode slime, preventing them from contaminating the cathode. researchgate.net

Another advanced application is in the electroplating industry for manufacturing printed circuit boards (PCBs). A tetrazole derivative, 1-(4-hydroxyphenyl)-2H-tetrazole-5-thione (HPTT), has been successfully used as a "leveler" for filling microvias with copper. rsc.org Levelers are crucial additives that ensure uniform plating, and HPTT demonstrates a convection-dependent inhibition behavior that is ideal for this purpose. rsc.org

Given these precedents, Tetrazole, 5-amino-1-(4-nitrophenyl) is a strong candidate for investigation in similar electrochemical processes. Its specific combination of an electron-withdrawing nitro group and multiple nitrogen atoms could provide unique adsorption characteristics and reactivity at electrode surfaces, potentially making it useful as a leveling agent, a grain refiner, or a selective deposition promoter in various electroplating and electrorefining systems.

Table 3: Non-Corrosion Electrochemical Applications of Tetrazole Derivatives

Tetrazole CompoundApplicationFunctionMechanism
5-Amino-1H-tetrazole (5-AT)Copper ElectrorefiningReduces silver content in copper cathodeSelective adsorption on the cathode promotes Cu²⁺ deposition and inhibits Ag⁺ deposition. researchgate.net
1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione (HPTT)Copper ElectroplatingLeveling agent for microvia fillingProvides convection-dependent inhibition for uniform plating. rsc.org

Q & A

Q. Q1. What are the optimal synthetic routes for 5-amino-1-(4-nitrophenyl)tetrazole, and how are intermediates validated spectroscopically?

Answer: The compound is typically synthesized via cyclization reactions. A general method involves refluxing substituted nitriles with sodium azide in glacial acetic acid (Method A) . For example:

  • Step 1: React 4-nitrobenzonitrile with NaN₃ in glacial acetic acid under reflux (6–8 hours).
  • Step 2: Isolate the product via vacuum filtration and recrystallize in ethanol.

Validation:

  • FTIR: A sharp medium band at ~3135 cm⁻¹ (C–H stretching of tetrazole ring) and a strong band at ~1707 cm⁻¹ (carbonyl group if ester intermediates are present) .
  • ¹H NMR: Azomethine protons appear at δ ~10.23 ppm, while ethoxy groups (if present) resonate at δ ~4.36 ppm .
  • ¹³C NMR: Key signals include δ ~164.95 ppm (carbonyl carbon) and δ ~142 ppm (C=N of tetrazole) .

Q. Table 1: Representative Spectral Data

Functional GroupFTIR (cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)
Tetrazole ring313510.23 (s, 1H)142.0
Carbonyl (ester)1707-164.95

Basic Research: Crystallography and Structural Analysis

Q. Q2. How is the crystal structure of 5-amino-1-(4-nitrophenyl)tetrazole determined, and what software is recommended for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection: Use a Bruker APEX-II CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Refinement: Employ SHELXL for small-molecule refinement. Parameters include R₁ < 0.04 and wR₂ < 0.12 for high-quality data .

Structural Insights:

  • The tetrazole and 4-nitrophenyl groups form dihedral angles of ~48.1° .
  • Intermolecular N–H⋯N and C–H⋯N hydrogen bonds stabilize 2D layered packing .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space groupC2/c (No. 15)
Unit cell (Å)a = 23.144, b = 7.848, c = 17.448
β (°)107.274
Resolution (Å)0.75–1.02

Advanced Research: Regioselectivity in Alkylation

Q. Q3. How can researchers resolve regioselectivity challenges during N-alkylation of 5-amino-1-(4-nitrophenyl)tetrazole?

Answer: Regioselectivity between N1 and N2 alkylation is influenced by steric/electronic factors. A validated protocol includes:

  • Method B: React tetrazole with benzyl bromide in toluene using dibutyltin oxide as a catalyst.
  • Analysis: Separate isomers via flash chromatography (20% EtOAc/hexanes). N1-alkylated products typically elute first (Rf = 0.59) .

Key Data:

  • ¹H NMR Distinction: N1-alkylated derivatives show benzyl protons at δ ~5.84 ppm (singlet), while N2 analogs resonate upfield (δ ~5.68 ppm) .
  • X-ray Validation: N1-substituted products exhibit planar tetrazole rings, while N2 analogs show slight distortion .

Advanced Research: Hydrogen Bonding and Supramolecular Assembly

Q. Q4. How do hydrogen-bonding interactions influence the supramolecular architecture of 5-amino-1-(4-nitrophenyl)tetrazole derivatives?

Answer: The amino group (NH₂) and nitro substituent participate in directional interactions:

  • N–H⋯N Bonds: Between NH₂ and adjacent tetrazole rings (d = 2.89 Å, θ = 168°) .
  • C–H⋯O Bonds: Nitro groups act as acceptors (d = 3.12 Å) .

Implications:
These interactions drive 2D layer formation parallel to the (100) plane, critical for designing coordination polymers or energetic materials .

Advanced Research: Computational Modeling

Q. Q5. What computational methods are suitable for predicting the reactivity of 5-amino-1-(4-nitrophenyl)tetrazole?

Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .
  • MD Simulations: Analyze solvation effects in DMSO/water mixtures using GROMACS .

Key Findings:

  • The nitro group reduces electron density at the tetrazole ring, enhancing electrophilic substitution at C5 .

Advanced Research: Biological Activity Profiling

Q. Q6. How can researchers design assays to evaluate the biological activity of 5-amino-1-(4-nitrophenyl)tetrazole derivatives?

Answer:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). MIC values < 64 µg/mL indicate potency .
  • Antioxidant Assays: Employ DPPH radical scavenging (IC₅₀ < 50 µM) and FRAP methods .

Q. Table 3: Biological Activity Data

AssayProtocolPositive ControlTarget IC₅₀/MIC
DPPH scavenging517 nm absorbanceAscorbic acid42 µM
FRAP593 nm absorbanceTrolox38 µM

Advanced Research: Data Contradiction Analysis

Q. Q7. How should researchers address contradictions in spectral or crystallographic data for this compound?

Answer:

  • Step 1: Cross-validate NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw).
  • Step 2: Re-refine X-ray data using Olex2 or SHELXL with updated scattering factors .
  • Step 3: Re-examine synthetic conditions (e.g., solvent purity, reaction time) if polymorphic forms are suspected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.